
Methyl 4-(aminomethyl)benzoate
Overview
Description
Methyl 4-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 4-(aminomethyl)benzoic acid and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various chemical and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzoate can be synthesized through the esterification of 4-(aminomethyl)benzoic acid. The process involves the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves precise control of pH and temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(aminomethyl)benzoic acid. This reaction is critical in synthetic sequences where controlled release of the carboxylic acid is required.
Key Conditions and Outcomes:
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Acidic Hydrolysis : Prolonged reflux in methanol with HCl promotes esterification but risks partial hydrolysis. Optimal yields (88–89%) are achieved by rapid cooling to 5–10°C post-reaction and pH adjustment to 6–7 using 4–6% NaOH .
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Basic Hydrolysis : Under strong alkaline conditions (pH 10–11), the ester hydrolyzes to the carboxylate, necessitating precise pH control during workup to isolate the intact ester .
Buchwald-Hartwig Amination
This compound participates in palladium-catalyzed C–N coupling reactions, forming biaryl amines critical for bioactive molecule synthesis.
Thermal and pH Sensitivity:
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Temperature : Decomposition occurs above 10°C during workup, necessitating strict cooling to ≤10°C .
-
pH : Stability is optimal at neutral pH (6–7). Deviations to pH <4 or >9 accelerate hydrolysis or salt formation .
Competing Reactions:
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Imine Formation : The aminomethyl group can condense with aldehydes or ketones, though this is suppressed in aqueous acidic conditions .
-
Oxidation : Exposure to strong oxidants (e.g., KMnO₄) may oxidize the aminomethyl group, though this is not explicitly documented in reviewed sources.
Large-Scale Esterification (From ):
Parameter | Value |
---|---|
4-(Aminomethyl)benzoic acid | 60 kg |
Methanol | 480 kg |
HCl (30%) | 89 kg |
Reaction Time | 7 h |
Yield | 88–89% |
Post-reaction, methylene chloride extraction at pH 10–11 and 5–10°C isolates the ester with minimal losses .
Scientific Research Applications
Methyl 4-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)benzoate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of hepatitis C virus helicase, where it binds to the enzyme and prevents its activity. This inhibition disrupts the viral replication process, making it a potential candidate for antiviral drug development .
Comparison with Similar Compounds
Methyl 4-(aminomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Similar structure but lacks the aminomethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an aminomethyl group.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of an aminomethyl group .
Uniqueness: this compound is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 4-(aminomethyl)benzoate, also known as methyl 4-aminobenzoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H11NO2
- Molecular Weight : 165.19 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
The compound contains an amino group and an ester functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can facilitate binding to specific sites on proteins, potentially influencing biological pathways related to cell signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its potential as an antimicrobial agent against various pathogens, suggesting that it could be developed into a therapeutic option for infections caused by resistant strains of bacteria .
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have shown potent inhibitory effects against receptor tyrosine kinases associated with cancer progression. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Derivatives with 4-(aminomethyl)benzamide | Cytotoxicity against cancer cells | |
Inhibitors of receptor tyrosine kinases | Anticancer |
Case Studies
- Antiviral Activity : A study identified this compound derivatives as potential inhibitors of Ebola virus entry. These compounds demonstrated effective inhibition in vitro, suggesting their utility in antiviral therapy .
- Inflammation Modulation : Research indicated that certain derivatives could modulate inflammatory responses in macrophages and adipocytes, highlighting their potential role in treating inflammatory diseases .
Synthesis and Applications
This compound can be synthesized through the esterification of 4-(aminomethyl)benzoic acid with methanol. This process is advantageous for producing active pharmaceutical ingredients due to the compound's versatility in further chemical modifications .
Potential Applications
- Pharmaceutical Development : As a precursor for synthesizing various drug candidates.
- Material Science : Utilized in creating polymers or coatings with specific properties due to its chemical reactivity.
Q & A
Q. What are the established synthetic routes for Methyl 4-(aminomethyl)benzoate, and what experimental conditions are critical for reproducibility?
Basic
this compound is commonly synthesized via multi-step sequences. A representative method involves:
Sulfonylation : Reacting the amine precursor with halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base .
Ester Saponification : Treating the intermediate with KOH to yield carboxylic acids .
Amide Coupling : Using EDCI/HOBt with DCM or DMF as solvents for 12–24 hours to form derivatives .
Critical Conditions :
- Maintain anhydrous conditions for sulfonylation.
- Monitor reaction progress via TLC (Rf = 0.62 in hexane/EtOH 1:1) .
Q. How can researchers optimize reaction yields for this compound derivatives in coupling reactions?
Advanced
Yield optimization strategies include:
- Stoichiometry : Use 1.2 equivalents of coupling agents (e.g., EDCI) to minimize unreacted starting material .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification .
- Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours) and improves efficiency by 20–30% .
Troubleshooting : Contradictory yield reports (60–95%) often arise from impurities; pre-purify precursors via flash column chromatography (chloroform eluent) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Basic
- 1H NMR : Key signals include δ 3.86 ppm (methyl ester) and aromatic protons in DMSO-d6 .
- LC-MS : Confirm molecular ions ([M+H]+ at m/z 180.1 for the free base) .
- HPLC : Validate purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How do structural modifications (e.g., alkyne chain length) impact the reactivity of this compound derivatives?
Advanced
- Chain Length : Derivatives with hept-5-ynoyl groups balance reactivity and stability, enabling applications in bioconjugation and catalysis. Shorter chains (e.g., hex-5-ynoyl) reduce steric hindrance but increase volatility .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) stabilize intermediates .
Data Table :
Derivative | Reactivity (Relative Rate) | Stability (Half-Life) |
---|---|---|
Hept-5-ynoylamino analogue | 1.0 | >48 hours |
Hex-5-ynoylamino analogue | 1.5 | 24 hours |
Oct-5-ynoylamino analogue | 0.8 | 72 hours |
Source: Comparative studies on alkyne-substituted derivatives |
Q. What safety protocols are essential when handling this compound, given limited toxicological data?
Advanced
- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Immediate flushing with water is required for eye/skin contact .
- Waste Management : Segregate and neutralize acidic/byproduct streams before disposal .
Note : Toxicological properties are not fully characterized; conduct acute toxicity assays (e.g., LD50 in rodents) before scaling up .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
Advanced
- Assay Validation : Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm activity .
- Structural Analogues : Compare with Methyl 4-hydroxybenzoate derivatives, which show divergent bioactivity due to phenolic vs. ester functionalities .
Case Study : HDAC inhibition studies revealed false positives from assay interference; confirm via crystallography or competitive binding assays .
Q. What purification strategies are effective for this compound intermediates?
Basic
- Flash Chromatography : Use silica gel with chloroform or EtOAc/hexane gradients .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp >300°C for acid precursors) .
Q. How can computational modeling aid in designing this compound-based ligands?
Advanced
- Docking Studies : Predict binding modes to targets like NMDA receptors using AutoDock Vina .
- QSAR Models : Correlate substituent logP (e.g., 1.60 for parent compound) with membrane permeability .
Example : Methyl 4-(hept-5-ynoylamino)benzoate showed improved affinity (Ki = 12 nM) over shorter-chain analogues in silico .
Q. What are the challenges in characterizing byproducts during this compound synthesis?
Advanced
- Byproduct Identification : Use HRMS and 2D NMR (e.g., HSQC) to resolve overlapping signals, particularly for regioisomers .
- Impurity Profiling : Trace aldehydes (e.g., from incomplete reduction) can form Schiff bases; detect via derivatization with 2,4-DNPH .
Q. How does this compound compare to its structural analogues in materials science applications?
Advanced
- Polymer Compatibility : The methyl ester group enhances solubility in hydrophobic matrices vs. carboxylic acid analogues .
- Thermal Stability : Decomposes at 297°C, making it suitable for high-temperature polymer composites .
Data Table :
Property | This compound | 4-Aminobenzoic Acid |
---|---|---|
Melting Point (°C) | >300 (precursor) | 186–189 |
Solubility in DCM | High | Low |
Thermal Decomposition | 297°C | 240°C |
Source: Comparative physicochemical data |
Properties
IUPAC Name |
methyl 4-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJGAUQEJFPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18469-52-8 | |
Record name | Methyl 4-(aminomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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